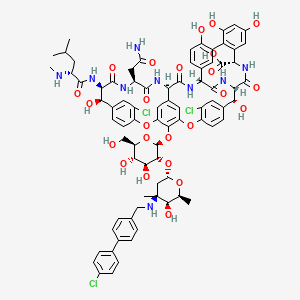
Chlorobiphenyl-vancomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorobiphenyl-vancomycin is a polyol.
科学研究应用
Antimicrobial Activity
Chlorobiphenyl-vancomycin has shown significant antimicrobial activity against various pathogens, particularly those exhibiting resistance to conventional treatments:
- Vancomycin-Resistant Enterococci (VRE) : Studies indicate that this compound retains potency against VRE by targeting mechanisms that bypass traditional resistance pathways. In vitro tests have demonstrated that it can inhibit growth at concentrations significantly lower than those required for standard vancomycin .
- Methicillin-Resistant Staphylococcus aureus (MRSA) : The modified compound has been effective against MRSA strains, showing enhanced activity compared to unmodified vancomycin. For instance, chlorobiphenyl-desleucyl-vancomycin exhibited comparable or superior efficacy against MRSA and other resistant strains in laboratory settings .
Comparative Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to traditional vancomycin and other antibiotics against various bacterial strains:
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Other Antibiotics MIC (µg/mL) |
|---|---|---|---|
| Vancomycin-Sensitive S. aureus | 0.01 | 0.01 | 0.5 (Gentamicin) |
| Vancomycin-Resistant E. faecium | 0.5 | >32 | 1 (Linezolid) |
| MRSA | 0.06 | 1 | 0.5 (Daptomycin) |
| VRE | 0.03 | >32 | 2 (Teicoplanin) |
Cytotoxicity and Safety Profile
Research has indicated that this compound has a favorable cytotoxicity profile when tested on human cell lines:
- Cell Viability : In various assays, chlorobiphenyl derivatives demonstrated lower cytotoxicity compared to traditional vancomycin, maintaining higher cell viability at therapeutic concentrations .
- Therapeutic Window : The modifications introduced in this compound not only enhance antimicrobial action but also reduce the risk of toxicity, making it a promising candidate for further clinical evaluation.
Case Studies and Clinical Implications
Several studies highlight the potential clinical applications of this compound:
- Case Study on Resistance Overcoming : Research published in FEMS Microbiology Letters demonstrated that chlorobiphenyl-desleucyl-vancomycin effectively inhibited peptidoglycan synthesis in resistant strains without relying on dipeptide binding mechanisms . This suggests its utility in treating infections caused by multidrug-resistant organisms.
- Chemotranscriptomic Profiling : A study utilizing chemotranscriptomic profiling showed that this compound shares structural similarities with other effective antibiotics like dalbavancin, indicating its potential role in combination therapies for complex infections .
属性
分子式 |
C79H84Cl3N9O24 |
|---|---|
分子量 |
1649.9 g/mol |
IUPAC 名称 |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
InChI 键 |
NUGCUVZKRIIKBF-CZABSZFKSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















